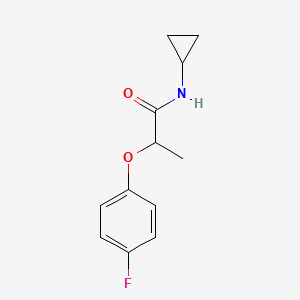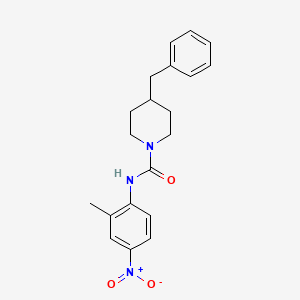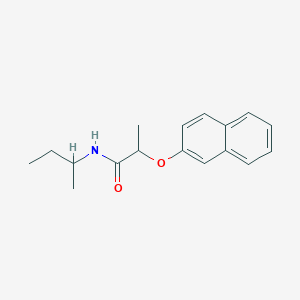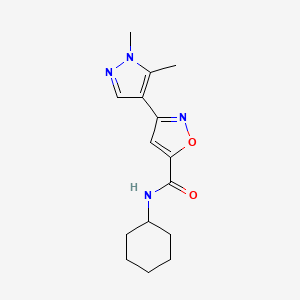![molecular formula C14H17N3O4 B4564209 1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4564209.png)
1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
The compound 1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid is a complex organic molecule. Its structure features a furan ring, an amino group, and a pyrazole carboxylic acid group. These functional groups give it a variety of chemical and biological properties, making it of significant interest in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions. Starting with readily available precursors, the key steps often include the formation of the pyrazole ring, the introduction of the amino group, and the attachment of the furan ring. These steps may involve:
Cyclization reactions to form the pyrazole ring.
Amination reactions to introduce the amino group.
Aldol condensations or other carbon-carbon bond-forming reactions to attach the furan ring.
Industrial Production Methods: Industrial production methods aim at optimizing yield and purity. These processes often use flow chemistry or continuous processing to ensure consistent production. Catalysts, optimized temperatures, and pressures are employed to drive the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions it Undergoes: This compound is reactive and can undergo various chemical transformations, including:
Oxidation: : Reactions that introduce oxygen atoms into the molecule.
Reduction: : Reactions that remove oxygen atoms or add hydrogen atoms.
Substitution: : Reactions where one functional group is replaced with another.
Common Reagents and Conditions:
Oxidizing agents: : Potassium permanganate or hydrogen peroxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Substitution reagents: : Halogenating agents or nucleophiles like thiols or amines.
Major Products Formed: Depending on the conditions and reagents, the compound can form a variety of products, including:
Oxidized derivatives with additional oxygen-containing groups.
Reduced derivatives with fewer oxygen atoms or additional hydrogen atoms.
Substituted derivatives with different functional groups replacing the original ones.
Scientific Research Applications
This compound has numerous applications in various fields:
Chemistry: : As a reagent for synthesizing other complex molecules, particularly in the formation of heterocyclic compounds.
Biology: : As a probe for studying enzyme mechanisms and receptor interactions.
Medicine: : Potential therapeutic agent due to its biological activity, including anti-inflammatory or anticancer properties.
Industry: : Used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
Mechanism by Which the Compound Exerts Its Effects: The compound interacts with biological targets through various mechanisms, including binding to enzymes or receptors. It may inhibit enzyme activity or modulate receptor function, leading to the desired biological effects.
Molecular Targets and Pathways Involved:
Enzymes: : The compound may inhibit enzymes involved in key metabolic pathways.
Receptors: : It may bind to specific receptors on cell surfaces, altering signaling pathways.
Comparison with Similar Compounds
1-(2-{[3-(2-thienyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
1-(2-{[3-(2-phenyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid
This concludes the detailed overview of the compound 1-(2-{[3-(2-furyl)-1-methylpropyl]amino}-2-oxoethyl)-1H-pyrazole-4-carboxylic acid. The fascinating array of reactions and applications speaks to the versatility of this molecule. Wouldn’t you love to see how this unfolds in a real-world lab?
Properties
IUPAC Name |
1-[2-[4-(furan-2-yl)butan-2-ylamino]-2-oxoethyl]pyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-10(4-5-12-3-2-6-21-12)16-13(18)9-17-8-11(7-15-17)14(19)20/h2-3,6-8,10H,4-5,9H2,1H3,(H,16,18)(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVOXYCXKEWZHDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CO1)NC(=O)CN2C=C(C=N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[{[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-4-yl]methyl}(isopropyl)amino]methyl}-2-pyrrolidinone](/img/structure/B4564133.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(2,4-dimethylphenoxy)butanamide](/img/structure/B4564134.png)
![1-[1-(4-Chlorophenyl)propyl]-3-(3,4-dimethoxyphenyl)urea](/img/structure/B4564141.png)

![4-({[(2-methyl-5-nitrophenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B4564171.png)
![4-cyclohexyl-3-(3,4-dimethoxyphenyl)-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4564174.png)

![N-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}benzamide](/img/structure/B4564178.png)
![2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4564179.png)

![(2-bromophenyl)[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4564191.png)



